molecular formula C22H20ClN5O2S B2979331 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 896308-80-8

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2979331
CAS No.: 896308-80-8
M. Wt: 453.95
InChI Key: RAOAACYTTQPRGJ-UHFFFAOYSA-N
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Description

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound. This complex structure makes it an interesting subject for chemical research, particularly in fields related to medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound generally involves a multi-step synthesis process:

  • Starting Materials: : Initial compounds include 4-chlorophenyl, 1H-pyrrole, and 4-ethoxyaniline.

  • Intermediate Compounds: : Several intermediate products are formed through reactions like halogenation, triazole formation, and thioether formation.

  • Final Reaction: : The final step involves the acylation of the intermediate with acetic anhydride to form the desired compound.

Industrial Production Methods

Industrially, the synthesis would be optimized for large-scale production, potentially involving:

  • Catalysts: : Use of efficient catalysts to accelerate the reaction.

  • Optimized Conditions: : Temperature and pressure adjustments to ensure high yields.

  • Purification: : Advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole ring.

  • Reduction: : Reductive conditions can affect the triazole ring or the aromatic rings.

  • Substitution: : Various substitution reactions can occur, primarily on the phenyl rings or the triazole ring.

Common Reagents and Conditions

  • Oxidation: : Use of strong oxidizing agents like potassium permanganate.

  • Reduction: : Catalytic hydrogenation using hydrogen gas and a palladium catalyst.

  • Substitution: : Electrophilic aromatic substitution using reagents like nitrating agents for introducing nitro groups.

Major Products

The primary products of these reactions include various derivatives of the original compound, such as nitro or hydroxyl derivatives, depending on the conditions used.

Scientific Research Applications

Chemistry

This compound is valuable for studying the synthesis of complex organic molecules and understanding reaction mechanisms.

Biology

It may be explored for its biological activity, potentially serving as a lead compound in drug development.

Medicine

The compound's structure suggests it could interact with biological targets, possibly leading to therapeutic applications.

Industry

In materials science, its properties might be leveraged to develop new materials or as a reagent in specialized industrial processes.

Mechanism of Action

The compound’s mechanism of action involves interaction with molecular targets such as enzymes or receptors:

  • Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites.

  • Receptor Binding: : The compound might act on cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Unique Features

Compared to other similar compounds, this one stands out due to its unique combination of the chlorophenyl group, pyrrole ring, and triazole ring linked by a sulfanyl group.

Similar Compounds

  • 1-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)triazole

  • N-(4-ethoxyphenyl)acetamide derivatives:

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-2-30-19-11-9-18(10-12-19)24-20(29)15-31-22-26-25-21(16-5-7-17(23)8-6-16)28(22)27-13-3-4-14-27/h3-14H,2,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOAACYTTQPRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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